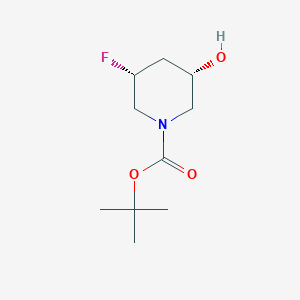

Tert-butyl (3R,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Tert-butyl (3R,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate” is a chemical compound. It’s structurally similar to “tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate”, which is an important chiral intermediate for the synthesis of rosuvastatin . The biotechnological production of this compound is catalyzed from tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ( (S)-CHOH) by a carbonyl reductase .

Synthesis Analysis

The synthesis of similar compounds like “tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate” has been achieved through bioasymmetric catalysis . A tetrad mutant of Lactobacillus kefir alcohol dehydrogenase (LkADH), A94T/F147L/L199H/A202L, was found to be more efficient in this bioreduction process . The process exhibited high stereoselectivity, high catalytic activity, relatively mild reaction conditions, and low environmental pressure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, the biotechnological production of “tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate” is catalyzed from tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ( (S)-CHOH) by a carbonyl reductase .Applications De Recherche Scientifique

Vinylfluoro Group as an Acetonyl Cation Equivalent

Purkayastha et al. (2010) explored the reaction of tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate, which led to the production of pipecolic acid derivatives. They demonstrated the vinylfluoro group's function as an acetonyl cation equivalent under acidic conditions, highlighting its potential in organic synthesis (Purkayastha et al., 2010).

Synthesis of Substituted tert-Butyl 3-Allyl-4-Hydroxypiperidine-1-Carboxylate

Boev et al. (2015) focused on the synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate and its derivatives, utilizing L-selectride in anhydrous tetrahydrofuran. This study contributes to the field of synthetic organic chemistry, particularly in creating novel carboxylate compounds (Boev et al., 2015).

Metabolite Analysis in Urine

Muskiet et al. (1981) developed a capillary gas-chromatographic method for the determination of the tert-butyldimethylsilyl derivatives of various catecholamine metabolites and a serotonin metabolite in urine. This research is significant in the field of clinical chemistry, particularly in diagnosing functional tumors and inborn errors of metabolism (Muskiet et al., 1981).

Antibacterial Agents Synthesis

Bouzard et al. (1992) prepared and tested a series of 6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids for their antibacterial activities. They investigated the influence of various substituents on the antibacterial efficacy, contributing to medicinal chemistry research (Bouzard et al., 1992).

Synthesis of Biologically Active Compounds

Zhao et al. (2017) discussed the synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2-methoxyphenyl) carbamate, an intermediate in the production of biologically active compounds such as omisertinib. The study offers insights into the synthesis methods and the optimization of yields, relevant to pharmaceutical chemistry (Zhao et al., 2017).

Malonyl-CoA Decarboxylase Inhibitors

Cheng et al. (2006) discovered malonyl-coenzyme A decarboxylase (MCD) inhibitors, one of which included a tert-butyl moiety. This compound demonstrated potential as a cardioprotective agent, highlighting its significance in therapeutic applications (Cheng et al., 2006).

Fluorous Synthesis Applications

Pardo et al. (2001) prepared fluorous derivatives of tert-butyl alcohol for the protection of carboxylic acids in fluorous synthesis. This study contributes to the field of synthetic chemistry, particularly in creating novel reagents for fluorous phase reactions (Pardo et al., 2001).

Mécanisme D'action

Target of Action

Tert-butyl (3R,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate is a synthetic compound that has been used in the field of organic chemistry Similar compounds, such as tert-butyl esters, find large applications in synthetic organic chemistry .

Mode of Action

It’s known that the tert-butyl group can be introduced into a variety of organic compounds using flow microreactor systems . This process is efficient, versatile, and sustainable .

Biochemical Pathways

The tert-butyl group is known to have implications in biosynthetic and biodegradation pathways .

Result of Action

The introduction of the tert-butyl group into various organic compounds can elicit unique reactivity patterns .

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl (3R,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINOHIISMKZAHH-SFYZADRCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2871600.png)

![1-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]urea](/img/structure/B2871601.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2871602.png)

![(1R,5S,6S,7S)-7-Aminobicyclo[3.2.0]heptane-6-carboxylic acid;hydrochloride](/img/structure/B2871603.png)

![N'-[(4-fluorophenyl)methyl]-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide](/img/structure/B2871607.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2871612.png)

![N-[(4-fluorophenyl)methyl]-5-oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2871614.png)

![4-butoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2871617.png)

![2-(3-(Dimethylamino)propyl)-1-(4-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2871618.png)